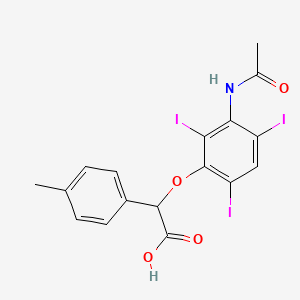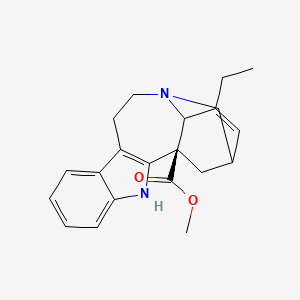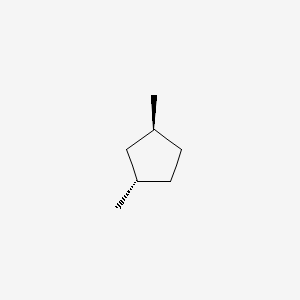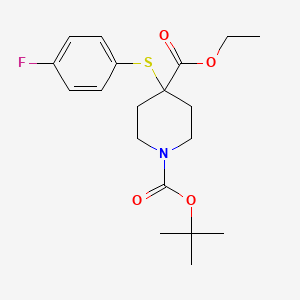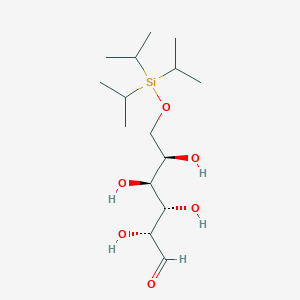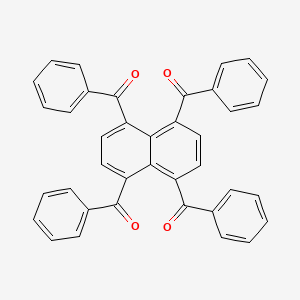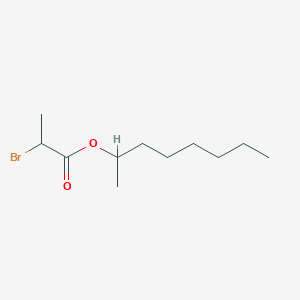
2-Bromopropionic acid, 2-octyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromopropionic acid, 2-octyl ester, also known as octyl 2-bromopropanoate, is an organic compound with the molecular formula C11H21BrO2 and a molecular weight of 265.187 g/mol . This compound is a brominated ester, which means it contains both a bromine atom and an ester functional group. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromopropionic acid, 2-octyl ester can be synthesized through the esterification of 2-bromopropionic acid with octanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromopropionic acid, 2-octyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-bromopropionic acid and octanol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous solution.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products can include 2-hydroxypropionic acid esters.
Hydrolysis: The major products are 2-bromopropionic acid and octanol.
Applications De Recherche Scientifique
2-Bromopropionic acid, 2-octyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-bromopropionic acid, 2-octyl ester involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the molecule is a good leaving group, making it susceptible to attack by nucleophiles. This property allows the compound to participate in various chemical transformations, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopropionic acid: A simpler compound with similar reactivity but without the octyl ester group.
2-Bromopropionic acid, tridecyl ester: A similar ester with a longer alkyl chain, which may have different physical properties and reactivity.
Uniqueness
2-Bromopropionic acid, 2-octyl ester is unique due to its specific combination of a brominated propionic acid and an octyl ester group. This combination imparts distinct chemical properties, making it useful in various applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
130232-43-8 |
|---|---|
Formule moléculaire |
C11H21BrO2 |
Poids moléculaire |
265.19 g/mol |
Nom IUPAC |
octan-2-yl 2-bromopropanoate |
InChI |
InChI=1S/C11H21BrO2/c1-4-5-6-7-8-9(2)14-11(13)10(3)12/h9-10H,4-8H2,1-3H3 |
Clé InChI |
JRLNZNCOQCBRDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


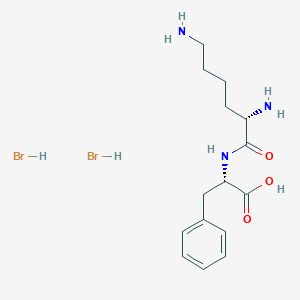
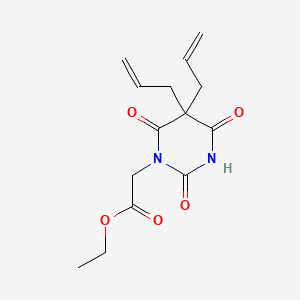
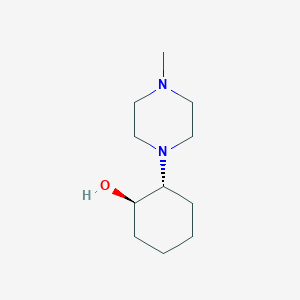
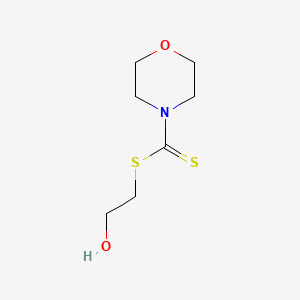
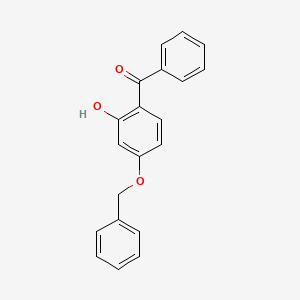
![4b,5,9b,10-Tetrahydroindeno[2,1-a]indene](/img/structure/B13813546.png)
